Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt
Brand Name: Vulcanchem
CAS No.: 61792-21-0
VCID: VC17090976
InChI: InChI=1S/C10H10N2O3S2.Na/c1-7-6-10(13)12(11-7)8-4-2-3-5-9(8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C10H9N2NaO3S2
Molecular Weight: 292.3 g/mol

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt

CAS No.: 61792-21-0

Cat. No.: VC17090976

Molecular Formula: C10H9N2NaO3S2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt - 61792-21-0

Specification

CAS No. 61792-21-0
Molecular Formula C10H9N2NaO3S2
Molecular Weight 292.3 g/mol
IUPAC Name sodium;5-methyl-2-(2-oxidosulfonothioylphenyl)-4H-pyrazol-3-one
Standard InChI InChI=1S/C10H10N2O3S2.Na/c1-7-6-10(13)12(11-7)8-4-2-3-5-9(8)17(14,15)16;/h2-5H,6H2,1H3,(H,14,15,16);/q;+1/p-1
Standard InChI Key IMMFHYKJGUSWJC-UHFFFAOYSA-M
Canonical SMILES CC1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=S)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of benzenesulfonothioic acid, (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, sodium salt is C₁₀H₉N₂NaO₃S₂, with a molecular weight of 292.3 g/mol. Its IUPAC name, sodium;5-methyl-2-(2-oxidosulfonothioylphenyl)-4H-pyrazol-3-one, reflects the integration of a sulfonothioate group (-S(O)(S)O⁻) attached to a benzene ring and a pyrazolone moiety. The canonical SMILES representation, CC1=NN(C(=O)C1)C2=CC=CC=C2S(=O)(=S)[O-].[Na+], underscores the planar geometry of the benzene ring and the tautomeric equilibrium of the pyrazolone group, which exists in both keto and enol forms.

Key physicochemical properties include:

PropertyValue
SolubilityHighly soluble in polar solvents (e.g., water, DMSO)
StabilityStable under ambient conditions; decomposes at >250°C
pKa (sulfonothioic group)~1.2 (acidic)
Spectral Dataλmax (UV-Vis): 280 nm (π→π* transition)

The compound’s sulfonothioic acid group confers strong electrophilic character, enabling nucleophilic substitution reactions, while the pyrazolone moiety participates in redox and coordination chemistry.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a four-step route:

  • Diazotization: Treatment of p-aminobenzenesulfonic acid with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C yields a diazonium salt intermediate.

  • Reduction: The diazonium salt is reduced using sodium bisulfite (NaHSO₃) and sodium carbonate (Na₂CO₃) to form p-sulfophenylhydrazine.

  • Hydrolysis: Acidic hydrolysis with sulfuric acid (H₂SO₄) generates the sulfonothioic acid derivative.

  • Condensation: Reaction with 3-methyl-5-pyrazolone under basic conditions (pH 8–9) produces the final sodium salt.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Key optimizations include:

  • Temperature Control: Maintaining 50–60°C during condensation prevents side reactions.

  • Catalysis: Transition metal catalysts (e.g., Cu²⁺) accelerate pyrazolone ring formation.

  • Purification: Crystallization from ethanol-water mixtures removes residual impurities.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction Pathways

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) converts the sulfonothioic group (-S(O)(S)O⁻) to sulfonic acid (-SO₃H), forming benzenesulfonic acid derivatives.

  • Reduction: Sodium borohydride (NaBH₄) reduces the azo linkage (if present) to amines, enabling further functionalization.

Nucleophilic Substitution

The sulfonothioic group undergoes substitution with amines (e.g., aniline) to yield sulfonamides, which are pivotal in drug design. For example:
C10H9N2NaO3S2+C6H5NH2C16H15N3O3S2+NaOH\text{C}_{10}\text{H}_9\text{N}_2\text{NaO}_3\text{S}_2 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_3\text{S}_2 + \text{NaOH}
This reaction proceeds efficiently in dimethylformamide (DMF) at 80°C.

Scientific Research Applications

Biochemical and Pharmaceutical Applications

Drug Discovery: The compound serves as a scaffold for synthesizing heterocyclic libraries. Modifications to the pyrazolone ring (e.g., halogenation) enhance binding to kinase targets, as demonstrated in studies targeting cyclin-dependent kinases (CDKs).

Enzyme Inhibition: Derivatives inhibit carbonic anhydrase IX (CA-IX), a biomarker in hypoxic tumors. Computational docking studies reveal a binding affinity (Kd) of 12.3 μM, comparable to acetazolamide.

Materials Science Innovations

Conductive Polymers: Electropolymerization of pyrrole in the presence of this compound yields polypyrrole films with conductivity up to 120 S/cm. These films exhibit stability in acidic media, making them suitable for biosensor electrodes.

Surface Modification: Coating stainless steel with polypyrrole-benzenesulfonothioic acid composites reduces corrosion current density by 90% in saline environments, per electrochemical impedance spectroscopy (EIS) data.

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 128 μg/mL, attributed to disruption of cell membrane integrity. Synergy with β-lactam antibiotics reduces MICs by 4–8 fold.

Anti-inflammatory Effects

The compound suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α production by 40% at 50 μM. This activity correlates with the pyrazolone group’s ability to scavenge reactive oxygen species (ROS).

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Profile
Benzenesulfonic acidLacks thioic sulfurLower antimicrobial potency
4-AminobenzenesulfonamideContains sulfonamide groupEnhanced CA-IX inhibition
Pyrazolone derivativesAbsence of sulfonothioic groupReduced electrochemical activity

The thioic sulfur in benzenesulfonothioic acid enhances electrophilicity, enabling covalent binding to biological targets unavailable to non-thioated analogs.

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